1-N,1-N,2-trimethylbenzene-1,3-diamine

概要

説明

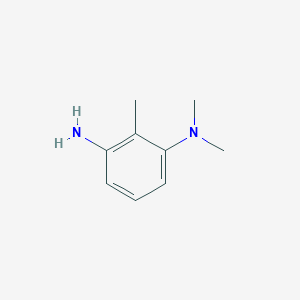

1-N,1-N,2-trimethylbenzene-1,3-diamine is an organic compound with the molecular formula C9H14N2. It is a derivative of benzene, featuring two amino groups and three methyl groups attached to the benzene ring.

準備方法

Synthetic Routes and Reaction Conditions: 1-N,1-N,2-trimethylbenzene-1,3-diamine can be synthesized through several methods. One common approach involves the alkylation of 1,3-diaminobenzene with methylating agents under controlled conditions. The reaction typically requires a catalyst, such as a Lewis acid, to facilitate the methylation process .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors and continuous flow systems. The process may include steps such as purification, crystallization, and drying to obtain the final product in high purity .

化学反応の分析

Types of Reactions: 1-N,1-N,2-trimethylbenzene-1,3-diamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.

Substitution: The amino groups in the compound can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include nitric acid and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Substitution reactions may involve reagents like halogens, alkyl halides, or acyl halides under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce various amines .

科学的研究の応用

While the specific compound "1-N,1-N,2-trimethylbenzene-1,3-diamine" is not widely documented, related compounds such as N1,N1,N3-trimethylbenzene-1,3-diamine dihydrochloride and trimethylbenzenes (TMBs) have known applications in scientific research .

Here's a detailed overview based on the available information:

Trimethylbenzenes (TMBs)

Overview

Trimethylbenzene (TMB) isomers, including 1,3,5-TMB, 1,2,4-TMB, and 1,2,3-TMB, are common components of fuels and mixed hydrocarbon solvents . They are clear, colorless liquids that are insoluble in water . Vehicle emissions are a major source of TMBs due to the use of the C9 fraction as a component of gasoline . They are also used as solvents, dyestuff intermediates, paint thinners, and ultraviolet oxidation stabilizers for plastics .

Application

- Reference Concentrations : Toxicological reviews of trimethylbenzenes are conducted to identify adverse health effects and characterize exposure-response relationships . The EPA's IRIS program provides assessments of TMBs, reviewing information on health effects from all exposure routes .

N1,N1,N3-trimethylbenzene-1,3-diamine dihydrochloride

Overview

N1,N1,N3-trimethylbenzene-1,3-diamine dihydrochloride is a derivative of toluene with significant biological activity. It has three methyl groups attached to nitrogen atoms in the amine functional groups, enhancing its solubility and reactivity in biological systems.

Scientific Research Applications

- Chemistry : Used as a reagent in organic synthesis and analytical chemistry.

- Biology : Employed in cell viability assays to assess the cytotoxicity of various compounds. The compound is reduced by mitochondrial enzymes to form a colored formazan product, which can be quantified spectrophotometrically, providing insights into cell health and viability.

- Medicine : Investigated for its potential therapeutic properties and as a diagnostic tool. Research suggests the compound may possess therapeutic properties due to its ability to interact with specific cellular pathways involved in apoptosis and cell proliferation.

- Industry : Utilized in the production of dyes, pigments, and other chemical intermediates.

Biological Activity

- Cell Viability Assays: This compound is employed in cell viability assays where it is reduced by mitochondrial enzymes to form a colored formazan product, which indicates metabolic activity and cell health, allowing researchers to assess cytotoxic effects of various substances.

- Oxidation and Reduction Reactions: The compound can undergo oxidation using agents like hydrogen peroxide and reduction with sodium borohydride, influencing its reactivity and potential therapeutic applications.

Comparative Analysis

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| N1,N3-Dimethylbenzene-1,3-diamine | Two methyl groups instead of three | Similar applications but lower metabolic activity |

| N1,N1,N3-Trimethylbenzene-1,3-diamine | Base compound without hydrochloride form | Higher solubility and reactivity |

Case Studies and Research Findings

- Cytotoxicity Studies : In vitro studies have demonstrated that this compound effectively reduces cell viability in cancer cell lines when compared to control groups, with the reduction in viability quantified spectrophotometrically using the formazan assay method.

- Therapeutic Potential : Research has suggested that the compound may possess therapeutic properties due to its ability to interact with specific cellular pathways involved in apoptosis and cell proliferation.

- Chemical Reactivity : Investigations into the chemical reactions involving this compound have shown that it can participate in nucleophilic substitution reactions, making it a versatile reagent in organic synthesis.

Other related compounds

- Nitrogen-containing molecules: Nitrogen-containing heterocycles are being explored for their antimicrobial activity . For example, compounds with meta-CF3 on the phenylthiol ring and an achiral carbamyl group at the lactam nitrogen have shown potent activity against Mycobacterium tuberculosis and Moraxella catarrhalis .

- 1,2,3-triazole derivatives: 1,2,3-triazoles are used as linkers and can interact with biological targets through hydrogen bonding, noncovalent and van der Waals interactions, as well as dipole-dipole bonding interactions . Some 1,2,3-triazole-based compounds have been evaluated clinically for cancer treatment, while others have shown antiviral activity against HIV-1 .

作用機序

The mechanism of action of 1-N,1-N,2-trimethylbenzene-1,3-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby affecting cellular processes .

類似化合物との比較

2,4,6-Trimethyl-1,3-phenylenediamine: This compound is structurally similar, with three methyl groups and two amino groups attached to the benzene ring.

1,2,3-Trimethylbenzene: Another related compound, differing in the position of the methyl groups on the benzene ring.

Uniqueness: 1-N,1-N,2-trimethylbenzene-1,3-diamine stands out due to its specific arrangement of methyl and amino groups, which imparts unique chemical properties and reactivity. This makes it valuable for specialized applications in research and industry .

生物活性

1-N,1-N,2-trimethylbenzene-1,3-diamine is a derivative of toluene characterized by three methyl groups attached to nitrogen atoms of the amine functional groups. This compound has garnered interest in biological research due to its potential interactions with various biomolecules and its applications in medicinal chemistry.

- Molecular Formula : C10H16N2

- Molecular Weight : 186.68 g/mol

- Structure : The compound features a benzene ring with three methyl groups and two amine groups, contributing to its unique reactivity and potential biological activities.

Synthesis

The synthesis of this compound typically involves the methylation of benzene-1,3-diamine. Common methods include:

- Methylation reactions using methyl iodide or dimethyl sulfate.

- Reduction processes that may involve catalytic hydrogenation.

The biological activity of this compound is primarily attributed to its ability to interact with cellular components through:

- Hydrogen Bonding : The amine groups can form hydrogen bonds with nucleic acids and proteins.

- Electrophilic Reactions : The compound can undergo nucleophilic substitution reactions with various electrophiles, affecting cellular signaling pathways.

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties against various bacterial strains. For instance:

- Studies show effectiveness against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent .

Cytotoxicity Studies

Cytotoxicity assays have demonstrated that this compound can induce apoptosis in cancer cell lines. The mechanism appears to be linked to mitochondrial dysfunction and reactive oxygen species (ROS) generation .

Case Study 1: Antimicrobial Efficacy

In a study conducted by Roland et al., the compound was tested against several bacterial strains. The results showed significant inhibition of bacterial growth at concentrations as low as 50 µg/mL . This suggests potential utility in developing new antimicrobial agents.

Case Study 2: Cancer Cell Apoptosis

A study published in the Journal of Medicinal Chemistry explored the cytotoxic effects on human prostate cancer cells. The compound was found to promote apoptosis through mitochondrial pathway activation. IC50 values indicated strong cytotoxicity comparable to established chemotherapeutic agents .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C10H16N2 |

| Molecular Weight | 186.68 g/mol |

| Antimicrobial Activity | Effective against S. aureus |

| IC50 (Cancer Cells) | < 10 µM |

特性

IUPAC Name |

3-N,3-N,2-trimethylbenzene-1,3-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2/c1-7-8(10)5-4-6-9(7)11(2)3/h4-6H,10H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYPPUFQYPQBDPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1N(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36714-85-9 | |

| Record name | 1-N,1-N,2-trimethylbenzene-1,3-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。